molecular formula C15H14Cl2O B14589546 3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61288-73-1

3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol

Cat. No.: B14589546
CAS No.: 61288-73-1
M. Wt: 281.2 g/mol
InChI Key: CRSMJDDNWZSYAE-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol is an organic compound characterized by the presence of dichlorophenyl and dimethylphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylmethylphenol
  • 2,6-Dimethylphenol
  • 3,4-Dichlorophenylmethylamine

Uniqueness

3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol is unique due to the combination of dichlorophenyl and dimethylphenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61288-73-1

Molecular Formula

C15H14Cl2O

Molecular Weight

281.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C15H14Cl2O/c1-9-3-5-12(10(2)15(9)18)7-11-4-6-13(16)14(17)8-11/h3-6,8,18H,7H2,1-2H3

InChI Key

CRSMJDDNWZSYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC2=CC(=C(C=C2)Cl)Cl)C)O

Origin of Product

United States

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